1,2(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1-Boc-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a quinoline ring system, which is partially hydrogenated, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-Boc-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available quinoline derivatives.
Hydrogenation: The quinoline ring is partially hydrogenated to form the tetrahydroquinoline structure.
Boc Protection: The nitrogen atom in the tetrahydroquinoline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain fully hydrogenated quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include substituted quinoline derivatives and fully hydrogenated quinoline compounds.
Scientific Research Applications
1-Boc-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active quinoline derivatives.
Medicine: It serves as a precursor in the development of pharmaceutical agents, including antimalarial and anticancer drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The Boc-protecting group can be removed under acidic conditions, revealing the active amine group, which can then form hydrogen bonds and electrostatic interactions with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Boc-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can be compared with other similar compounds, such as:
1-Boc-1,2,3,4-Tetrahydro-quinoline: Lacks the carboxylic acid group, making it less versatile in synthetic applications.
1-Boc-Quinoline-2-carboxylic acid: Contains a fully aromatic quinoline ring, which may exhibit different reactivity and biological activity.
1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid: Lacks the Boc-protecting group, making it more reactive but less stable under certain conditions.
The uniqueness of 1-Boc-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid lies in its combination of a partially hydrogenated quinoline ring and a Boc-protecting group, providing a balance of stability and reactivity that is valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H18NO4- |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
NGYOAZMYTIAOTI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)[O-] |
Origin of Product |
United States |
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